Increased Molecular Complexity and Hydrogen Bond Acceptor Count Relative to the Non-Aminobutyl Core Scaffold 2-(Piperidin-4-yl)propan-1-ol
2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol differentiates from its simpler core scaffold 2-(piperidin-4-yl)propan-1-ol (CAS 89151-39-3) by the addition of a 4-aminobutyl substituent on the piperidine nitrogen. This modification increases the molecular weight by 71.12 g/mol (214.35 vs. 143.23), adds one hydrogen bond acceptor (3 vs. 2), and increases the number of rotatable bonds (6 vs. approximately 2), as computed from vendor-reported data [1]. The topological polar surface area also rises substantially from 32.26 Ų to 49.49 Ų, reflecting the additional polarity contributed by the primary amine and extended alkyl linker [1].
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, rotatable bonds, topological polar surface area (TPSA), LogP |
|---|---|
| Target Compound Data | MW 214.35 g/mol; HBA 3; Rotatable Bonds 6; TPSA 49.49 Ų; LogP 1.07 |
| Comparator Or Baseline | 2-(Piperidin-4-yl)propan-1-ol (CAS 89151-39-3): MW 143.23 g/mol; HBA 2; Rotatable Bonds ~2; PSA 32.26 Ų; LogP 0.94 |
| Quantified Difference | ΔMW +71.12 g/mol (+49.7%); ΔHBA +1; ΔRotatable Bonds ~+4; ΔTPSA +17.23 Ų (+53.4%); ΔLogP +0.13 |
| Conditions | Physicochemical properties as reported by chemical suppliers (Leyan for target compound; Chem960 for comparator); computed/predicted values |
Why This Matters
The higher HBA count and TPSA of this compound compared to the simpler core scaffold provide an expanded pharmacophore for target engagement and may improve aqueous solubility relative to purely lipophilic analogs, a key consideration when selecting building blocks for fragment-based or lead-optimization campaigns targeting CNS or peripheral receptors.
- [1] Chem960. 89151-39-3, 2-(Piperidin-4-yl)propan-1-ol. MW 143.23, LogP 0.94320, PSA 32.26000, HBA 2, HBD 2. View Source
